2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride

Solubility Salt Screening Medicinal Chemistry

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride is a bicyclic thiazolopyrrolidine building block bearing a methyl substituent at the 2-position of the thiazole ring. The fused pyrrolo[3,4-d]thiazole core has been validated as a privileged scaffold in drug discovery, most notably as the S4-binding subunit of potent, orally active factor Xa (fXa) anticoagulants developed by Daiichi Sankyo and as the central pharmacophore of Vitae Pharmaceuticals' clinical-stage RORγt inverse agonists.

Molecular Formula C6H9ClN2S
Molecular Weight 176.67 g/mol
CAS No. 1187932-70-2
Cat. No. B1510304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride
CAS1187932-70-2
Molecular FormulaC6H9ClN2S
Molecular Weight176.67 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)CNC2.Cl
InChIInChI=1S/C6H8N2S.ClH/c1-4-8-5-2-7-3-6(5)9-4;/h7H,2-3H2,1H3;1H
InChIKeyOPMUCNMJXPWHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride (CAS 1187932-70-2): Procurement-Relevant Chemical Identity and Scaffold Origins


2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride is a bicyclic thiazolopyrrolidine building block bearing a methyl substituent at the 2-position of the thiazole ring. The fused pyrrolo[3,4-d]thiazole core has been validated as a privileged scaffold in drug discovery, most notably as the S4-binding subunit of potent, orally active factor Xa (fXa) anticoagulants developed by Daiichi Sankyo [1] and as the central pharmacophore of Vitae Pharmaceuticals' clinical-stage RORγt inverse agonists [2]. The hydrochloride salt form (MW 176.67 g/mol) is specifically chosen to enhance aqueous solubility and bench-top stability relative to the free base, facilitating its use as a versatile intermediate in parallel medicinal chemistry and scale-up synthesis [3].

Why 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride Cannot Be Replaced Indiscriminately by In-Class Analogs


The pyrrolo[3,4-d]thiazole scaffold is not uniformly interchangeable because minor substituent variations at the 2-position and counter-ion selection profoundly alter electronic properties, solubility, and downstream reactivity. The 2-methyl derivative occupies a distinct physicochemical niche: it provides a small, electron-donating methyl group that preserves the core's planarity for target binding while avoiding the steric bulk and lipophilicity penalty of a 2-phenyl substituent (cLogP increase of approximately 0.7 units for 2-phenyl analogs versus 2-methyl) [1]. Counter-ion selection critically impacts solubility: the hydrochloride salt of the 2-methyl analog demonstrates markedly improved aqueous solubility over the free base [2], while the dihydrochloride variant (CAS 2097068-60-3) introduces a second equivalent of HCl that further modifies hygroscopicity and storage requirements . These differences directly affect reaction yields in subsequent functionalization steps, especially in Mitsunobu cyclization and N-arylation chemistries employed in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride vs. Closest Analogs


Hydrochloride Salt Provides Aqueous Solubility Advantage vs. Free Base

The hydrochloride salt formation of 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is explicitly documented to enhance aqueous solubility and bench-top stability compared to the free base [1]. The free base form (CAS 773031-79-1, MW 140.21 g/mol) lacks the ionizable hydrochloride counter-ion and is inherently less polar, limiting its dissolution in aqueous assay buffers and reducing its suitability for direct use in biochemical screening without prior salt conversion . The monohydrochloride salt provides a balance between solubility enhancement and minimal molecular weight addition (ΔMW +36.46 g/mol), offering an intermediate solubility profile between the poorly soluble free base and the highly hygroscopic dihydrochloride (CAS 2097068-60-3) .

Solubility Salt Screening Medicinal Chemistry

2-Methyl Substituent Controls Lipophilicity and Steric Profile vs. 2-Phenyl Analog

The 2-methyl group on the pyrrolo[3,4-d]thiazole scaffold imparts a distinct lipophilicity profile compared to bulkier 2-position substituents. Experimental LogP for the 2-methyl dihydrochloride salt is reported as 0.28 , reflecting considerable hydrophilicity. In contrast, 2-phenyl analogs (e.g., CAS 954241-29-3, MW 202.28 g/mol) introduce an aromatic ring that increases calculated LogP by an estimated 0.5–0.7 log units, based on the additional two-carbon and four-hydrogen contribution of the phenyl group versus methyl . The smaller methyl substituent maintains a minimal steric footprint, which is critical when the scaffold serves as a P4/S4 binding element in protease inhibitors where excessive bulk at this position disrupts key hydrophobic pocket interactions [1].

Lipophilicity Structure-Activity Relationship Lead Optimization

Validated Scaffold for Factor Xa and RORγt Inhibitor Programs vs. Undecorated Core

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core, including its 2-methyl variant, is a documented pharmacophore in two independent drug discovery programs. Daiichi Sankyo identified this scaffold as an 'excellent subunit for the S4 binding site in terms of activity, solubility, and pharmacokinetics' during the development of orally active factor Xa inhibitors [1]. Independently, Vitae Pharmaceuticals claimed thiazolopyrrolidine RORγt inverse agonists containing this core in WO2014179564, with compound optimization ultimately leading to the clinical candidate VTP-43742 [2]. The 2-methyl substitution pattern is present in multiple exemplified compounds within both patent families, indicating that the methyl group is compatible with—and likely contributes to—target engagement [3].

Factor Xa RORγt Anticoagulant Autoimmune

Daiichi Sankyo One-Step Cyclization Route Confers Synthetic Efficiency Advantage

A scalable one-step cyclization from a diol precursor to construct the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core was developed by Daiichi Sankyo to replace an inefficient dibromination–cyclization–deprotection sequence that suffered from low selectivity (dibromide yield ~30%), unstable intermediates (dibromide 3 decomposed upon concentration), and harsh deprotection conditions (refluxing HBr) [1]. The new Mitsunobu-based cyclization from diol 10 proceeded with improved efficiency and avoided genotoxic sulfonamide byproducts, enabling access to multi-gram quantities of the 2-methyl-substituted scaffold suitable for SAR exploration [1].

Synthetic Methodology Mitsunobu Cyclization Process Chemistry

Procurement-Driven Application Scenarios for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride


Factor Xa and Coagulation Cascade Inhibitor Lead Optimization

Use the 2-methyl-pyrrolothiazole hydrochloride as an S4-binding element building block in structure-activity relationship (SAR) campaigns targeting factor Xa or factor XIa. The scaffold's proven compatibility with potent fXa inhibition (elaborated analogs achieving IC50 values in the low nanomolar range) [1] and the methyl group's favorable lipophilicity profile (LogP ≈ 0.28 for the salt form) support its use in tuning pharmacokinetic properties while maintaining target engagement.

RORγt Inverse Agonist Synthesis for Autoimmune Disease Programs

Employ the compound as a key intermediate for constructing thiazolopyrrolidine-based RORγt inverse agonists analogous to Vitae Pharmaceuticals' clinical candidate series. The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core is the defined pharmacophore in WO2014179564, and the 2-methyl substitution is present in multiple exemplified compounds with demonstrated RORγt inhibitory activity [2]. The hydrochloride salt facilitates direct use in amide coupling and N-arylation reactions without additional salt metathesis.

Kinase Inhibitor Scaffold Diversification and Parallel Library Synthesis

Leverage the rigid, planar bicyclic architecture of the 2-methyl-pyrrolothiazole as a hinge-binding mimetic for kinase inhibitor design. The methyl group at the 2-position provides a synthetic handle for further functionalization while the hydrochloride salt ensures solubility in polar aprotic solvents (DMSO, DMF) commonly used in high-throughput chemistry. The scaffold's documented role in kinase inhibition programs [3] and its compatibility with the Mitsunobu cyclization methodology [1] support its integration into automated parallel synthesis workflows.

Computational Chemistry and Property Prediction Model Training

Use the compound as a reference standard for calibrating in silico LogP and solubility prediction models. The experimentally measured LogP of 0.28 for the dihydrochloride salt and the documented solubility enhancement of the monohydrochloride over the free base [4] provide ground-truth data points for refining quantitative structure-property relationship (QSPR) algorithms applied to heterocyclic compound libraries.

Quote Request

Request a Quote for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.